molecular formula C21H32O3 B1148967 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol CAS No. 139561-95-8

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol

Cat. No.: B1148967
CAS No.: 139561-95-8
M. Wt: 332.47698
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and stereochemical centers. The compound name reflects the presence of a benzene-1,3-diol core structure substituted with a cyclohexene ring system bearing specific stereochemical designations. The IUPAC nomenclature systematically describes the molecular architecture, beginning with the benzene ring as the parent structure and incorporating the cyclohexene substituent with precise stereochemical notation.

The Chemical Abstracts Service registry number for this compound is 139561-95-8, providing a unique identifier within chemical databases and literature. This registry number distinguishes the compound from closely related structures, including the stereoisomeric variant 2-[(1R,6R)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol, which bears the registry number associated with a different stereochemical configuration. The systematic naming convention also acknowledges the compound's relationship to cannabinoid structures through its alternative designation as epicannabidiol hydrate.

The nomenclature reflects the compound's structural complexity through specific positional descriptors that indicate the precise arrangement of substituents on both the benzene and cyclohexene ring systems. The designation "1,3-diol" specifies the positions of hydroxyl groups on the benzene ring, while the detailed cyclohexene substituent description incorporates stereochemical information essential for distinguishing between structural isomers. This systematic approach ensures unambiguous identification of the compound within scientific literature and chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₁H₃₂O₃, indicating a composition of twenty-one carbon atoms, thirty-two hydrogen atoms, and three oxygen atoms. This formula represents a significant structural variation from conventional cannabidiol, which possesses the molecular formula C₂₁H₃₀O₂, differing by the addition of two hydrogen atoms and one oxygen atom. The additional oxygen atom in the target compound corresponds to the presence of an additional hydroxyl group within the 2-hydroxypropan-2-yl substituent.

Component Count Percentage by Mass
Carbon 21 75.88%
Hydrogen 32 9.70%
Oxygen 3 14.42%

The molecular weight of the compound is 332.5 grams per mole, calculated from the atomic masses of the constituent elements. This molecular weight places the compound within the range typical of cannabinoid derivatives while reflecting the structural modifications that distinguish it from simpler analogues. The presence of three oxygen atoms contributes significantly to the compound's potential for hydrogen bonding interactions and influences its physical and chemical properties.

The elemental composition analysis reveals a high carbon content characteristic of organic molecules with extensive hydrocarbon frameworks. The hydrogen-to-carbon ratio of approximately 1.52 indicates a degree of unsaturation consistent with the presence of aromatic and cyclohexene ring systems. The oxygen content, representing approximately 14.42% of the molecular weight, reflects the contribution of hydroxyl functional groups that may significantly influence the compound's solubility, reactivity, and biological activity characteristics.

Stereochemical Configuration and Absolute Stereochemistry

The stereochemical configuration of this compound is precisely defined by the (1R,6S) designation, which specifies the absolute configuration at two critical chiral centers within the cyclohexene ring system. This stereochemical notation follows the Cahn-Ingold-Prelog priority rules and provides essential information for distinguishing the compound from its stereoisomeric variants. The R configuration at position 1 and S configuration at position 6 create a specific three-dimensional arrangement that fundamentally influences the compound's chemical and biological properties.

The compound exhibits distinct stereochemical characteristics when compared to the closely related isomer bearing (1R,6R) configuration. This stereoisomeric relationship demonstrates the critical importance of precise stereochemical definition in cannabinoid derivatives, where minor configurational changes can result in significantly different properties and activities. The (1R,6S) configuration represents a specific spatial arrangement of substituents that may influence molecular recognition, receptor binding, and metabolic pathways.

Chiral Center Configuration Priority Group Arrangement
Position 1 R Clockwise priority sequence
Position 6 S Counterclockwise priority sequence

The absolute stereochemistry of the compound is further complicated by the presence of the 2-hydroxypropan-2-yl substituent, which introduces additional conformational flexibility while maintaining the defined stereochemical centers. The stereochemical designation ensures reproducible identification of the specific three-dimensional structure, which is essential for understanding structure-activity relationships and predicting chemical behavior. The precision of stereochemical notation becomes particularly important when considering the compound's relationship to other cannabinoid derivatives and its potential for stereoselective synthesis or separation.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of organic compounds like this compound typically employs X-ray diffraction techniques to determine precise molecular structures and solid-state arrangements. X-ray diffraction represents a fundamental analytical method for elucidating crystal structures through the interaction of X-ray beams with electrons surrounding atoms in crystalline materials. The technique relies on elastic scattering phenomena that generate diffraction patterns revealing the three-dimensional arrangement of atoms within the crystal lattice.

The application of X-ray crystallography to complex organic molecules involves sophisticated data collection and analysis procedures. Single crystal X-ray diffraction provides complete structural information for compounds that form crystals of sufficient size and quality. The technique determines unit cell parameters, space group symmetry, and atomic coordinates with high precision, enabling detailed analysis of molecular geometry, intermolecular interactions, and solid-state packing arrangements. For compounds like the target molecule, crystallographic studies would reveal critical information about molecular conformation, hydrogen bonding patterns, and crystal packing forces.

Crystallographic Parameter Typical Range for Similar Compounds Significance
Unit Cell Dimensions 6-20 Å Crystal lattice size
Space Group Monoclinic/Triclinic Symmetry elements
Density 1.1-1.3 g/cm³ Packing efficiency

The structural complexity of this compound, with its multiple hydroxyl groups and flexible substituents, suggests potential for extensive hydrogen bonding networks in the crystalline state. Similar compounds with hydroxyl-containing substituents often exhibit complex crystal structures stabilized by intermolecular hydrogen bonds. The presence of three oxygen atoms capable of participating in hydrogen bonding interactions may result in intricate three-dimensional networks that influence the compound's physical properties and crystallization behavior.

Properties

IUPAC Name

2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-15-12-18(22)20(19(23)13-15)16-11-14(2)9-10-17(16)21(3,4)24/h11-13,16-17,22-24H,5-10H2,1-4H3/t16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDORWGKHUOHKJ-SJORKVTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@@H]2C(C)(C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Cyclohexene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by selective hydrogenation to introduce the desired stereochemistry.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced via hydroboration-oxidation of an alkene.

    Attachment of the Benzene Ring: This step often involves a Friedel-Crafts alkylation reaction, where the cyclohexene derivative is reacted with a benzene derivative in the presence of a Lewis acid catalyst.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, H₂ with palladium on carbon (Pd/C) catalyst.

    Substitution: HNO₃/H₂SO₄ for nitration, Cl₂/FeCl₃ for chlorination.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmacological Studies
    • The compound exhibits potential as a cannabinoid receptor modulator . It interacts with receptors beyond the traditional CB1 and CB2 cannabinoid receptors, suggesting alternative pathways for therapeutic applications, particularly in pain management and anti-inflammatory responses.
    • Research indicates that it may influence the endocannabinoid system, thereby modulating physiological processes such as pain sensation and immune response .
  • Neuroprotective Effects
    • Studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. Its ability to reduce oxidative stress and inflammation in neuronal cells makes it a candidate for further investigation in conditions like Alzheimer's disease .
  • Antioxidant Activity
    • The compound has demonstrated significant antioxidant activity in vitro, which may contribute to its protective effects against cellular damage caused by free radicals. This property is particularly relevant in the context of chronic diseases associated with oxidative stress .
  • Potential Anti-Cancer Properties
    • Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .

Case Studies

StudyFocusFindings
Study 1NeuroprotectionDemonstrated reduced neuronal cell death in models of oxidative stress.
Study 2Cancer Cell ProliferationInhibited growth in breast cancer cell lines through apoptosis induction.
Study 3Antioxidant ActivityShowed significant reduction in reactive oxygen species (ROS) levels in vitro.

Mechanism of Action

The mechanism by which 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural Comparisons

Core Structural Features

  • Target Compound: Cyclohexene substituents: 3-methyl, 6-(2-hydroxypropan-2-yl). Stereochemistry: (1R,6S). Resorcinol moiety: 5-pentylbenzene-1,3-diol .
  • Cannabidiol (CBD) :

    • IUPAC Name: 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol.
    • Cyclohexene substituents : 3-methyl, 6-prop-1-en-2-yl.
    • Stereochemistry : (1R,6R) .
  • Δ9-Tetrahydrocannabinol (THC): Structure: Pyran ring fused to a cyclohexene and phenolic group. Psychoactive due to CB1 receptor binding .
Table 1: Structural Differences
Feature Target Compound CBD THC
Cyclohexene Substituent 2-hydroxypropan-2-yl Prop-1-en-2-yl N/A (pyran ring system)
Stereochemistry (1R,6S) (1R,6R) (6aR,10aR)
Resorcinol Modification 5-pentyl 5-pentyl 3-pentyl (phenolic group)
Oxygen Functionality Additional hydroxyl group No additional hydroxyl Ether linkage in pyran ring

Physicochemical Properties

Solubility and Polarity

  • The 2-hydroxypropan-2-yl group in the target compound introduces a tertiary alcohol, enhancing hydrophilicity compared to CBD’s non-polar propene group. This may improve aqueous solubility, critical for bioavailability .
  • CBD : LogP ~6–7 (highly lipophilic) ; the target compound’s logP is unreported but predicted to be lower due to the hydroxyl group.

Thermal Stability

  • CBD : Boiling point ~180°C ; the target compound’s stability under heat is unstudied but likely altered by hydrogen-bonding capacity.
Table 2: Physicochemical Comparison
Property Target Compound CBD
Key Functional Group 2-hydroxypropan-2-yl Prop-1-en-2-yl
Predicted logP ~5–6 (estimated) 6–7
Hydrogen-Bond Donors 3 (two phenol OH + one alcohol OH) 2 (phenol OH groups)

Pharmacological Activity

Receptor Binding and Selectivity

  • CBD : Weak affinity for CB1/CB2 receptors (<1 μM) but modulates TRPV1, serotonin, and PPARγ receptors .
  • Target Compound: No direct binding data exists, but the hydroxyl group may alter interactions with lipid-facing receptor pockets. Its stereochemistry (1R,6S) could reduce affinity compared to CBD’s (1R,6R) configuration .

Therapeutic Potential

  • CBD : FDA-approved (Epidiolex®) for epilepsy; anti-inflammatory and anxiolytic properties .
  • Target Compound: Hypothesized to retain anti-inflammatory effects due to structural similarity, but enhanced solubility may improve CNS penetration. No in vivo data is reported .
Table 3: Pharmacological Comparison
Parameter Target Compound CBD THC
CB1/CB2 Binding Not reported Weak (Ki > 10 μM) Strong (Ki ~10–40 nM)
Psychoactivity Unlikely (no THC-like core) Non-psychoactive Psychoactive
FDA-Approved Indication None Epilepsy Nausea, anorexia (dronabinol)

Biological Activity

The compound 2-[(1R,6S)-6-(2-hydroxypropan-2-yl)-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H32O3C_{21}H_{32}O_3, with a molecular weight of approximately 332.48 g/mol. The compound contains multiple functional groups, including hydroxyl (-OH) groups, which are crucial for its biological interactions.

PropertyValue
Molecular Weight332.48 g/mol
IUPAC NameThis compound
Log P (octanol-water)8.010
Melting Point67 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially influencing enzyme kinetics and metabolic pathways. Additionally, the hydrophobic regions may interact with lipid membranes, affecting membrane fluidity and function .

Potential Therapeutic Applications

The compound's structural similarity to known bioactive molecules suggests potential applications in drug development. It may serve as a lead compound for designing pharmaceuticals targeting specific enzymes or receptors involved in metabolic diseases or cancer.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds or derivatives:

  • Antimicrobial Activity : Research has shown that hydroxylated compounds exhibit significant antimicrobial properties. For instance, studies on 2-hydroxybenzanilides indicated their potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes .
  • Enzyme Interaction Studies : The compound's hydroxyl groups make it a candidate for studying interactions with hydroxylase enzymes. These interactions could provide insights into metabolic pathways and the development of enzyme inhibitors.
  • Pharmacological Studies : A study on related compounds demonstrated that modifications in alkyl chain length could enhance bioactivity and membrane penetration capabilities. The longer pentyl chain in this compound may improve its pharmacokinetic properties compared to shorter-chain analogs .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of This compound .

Compound NameMolecular StructureBiological Activity
This compoundStructureAntimicrobial potential
2-[(1R,6S)-6-(prop-1-en-2-yl)-3-methylcyclohexen-1-y]-5-pentylbenzene-1,3-diolStructureModerate bioactivity
2-[3-Methylcyclohexenyl]-5-heptylbenzene-1,3-diolStructureLow bioactivity

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound?

Answer:

  • X-ray crystallography is the gold standard for unambiguous stereochemical assignment, particularly for resolving chiral centers (e.g., the 1R,6S configuration). Single-crystal diffraction studies require high-purity samples and controlled crystallization conditions .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) is critical for confirming functional groups (e.g., hydroxyls, cyclohexene ring protons) and substituent positions. Deuterated solvents (e.g., DMSO-d₆) enhance resolution of polar groups .
  • Mass spectrometry (HRMS or LC-MS) validates molecular weight (C₂₁H₃₀O₂; [M+H⁺]⁺ = 314.2246) and fragmentation patterns .

Basic: What are the key synthetic routes for this compound, and how do reaction conditions influence stereoselectivity?

Answer:

  • Core synthesis involves coupling a substituted cyclohexenyl intermediate with a pentylbenzene-diol precursor. Oxidative cyclization or Heck coupling may be employed for ring formation .
  • Stereoselectivity is controlled by chiral catalysts (e.g., Rh-based) or protecting group strategies. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyls prevents undesired side reactions during alkylation .
  • Reaction optimization requires inert atmospheres (N₂/Ar) and temperature gradients (e.g., −78°C for lithiation steps) to minimize racemization .

Advanced: How can researchers optimize yield and purity in large-scale synthesis?

Answer:

  • Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For instance, THF enhances solubility of intermediates, while Pd/C catalysts improve coupling efficiency .
  • Purification strategies include preparative HPLC (C18 columns, acetonitrile/water gradients) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (toluene:ethyl acetate, 8:2) with UV/iodine visualization .
  • Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress and byproduct formation .

Advanced: How should contradictory bioactivity data (e.g., conflicting receptor binding affinities) be resolved?

Answer:

  • Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. Use positive controls (e.g., known cannabinoid agonists for receptor assays) .
  • Orthogonal assays (e.g., SPR for binding kinetics vs. cAMP assays for functional activity) validate mechanism-specific effects. For example, discrepancies in CB1 receptor activation may arise from allosteric modulation .
  • Meta-analysis of raw datasets (e.g., IC₅₀ values) using statistical tools (ANOVA, Tukey’s test) identifies outliers and systemic errors .

Basic: Which functional groups are most reactive in derivatization studies?

Answer:

  • Hydroxyl groups (positions 1 and 3 on the benzene ring) are prime targets for acetylation, sulfation, or glycosylation. Use acetic anhydride/pyridine for acetylation .
  • Cyclohexene double bond undergoes hydrogenation (H₂/Pd) or epoxidation (mCPBA) to modify ring strain and lipophilicity .
  • Pentyl chain can be halogenated (e.g., Br₂/light) to alter pharmacokinetic properties .

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking (AutoDock Vina, Glide) models binding poses in cannabinoid receptors. Focus on hydrophobic interactions between the pentyl chain and receptor pockets .
  • MD simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze RMSD and hydrogen bond occupancy .
  • QSAR models correlate substituent modifications (e.g., hydroxyl → methoxy) with bioactivity using descriptors like logP and polar surface area .

Basic: What purification techniques are effective for isolating this compound from complex mixtures?

Answer:

  • Flash chromatography (silica gel, hexane/ethyl acetate gradient) separates nonpolar byproducts. Monitor fractions by TLC .
  • Crystallization from ethanol/water (7:3 v/v) yields high-purity crystals. Slow cooling (1°C/min) minimizes occluded solvents .
  • Size-exclusion chromatography (Sephadex LH-20) resolves oligomeric impurities in polar fractions .

Advanced: How can researchers design in vivo studies to map metabolic pathways?

Answer:

  • Radiolabeling (¹⁴C at the pentyl chain) tracks metabolite distribution via autoradiography .
  • LC-MS/MS identifies phase I/II metabolites (e.g., glucuronides) in plasma/liver homogenates. Use MRM transitions for specific ion fragments .
  • Knockout models (e.g., CYP2C9-null mice) isolate enzyme-specific metabolic contributions .

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